molecular formula C13H7F2NO B6321277 2-Cyano-4-(2,3-difluorophenyl)phenol, 95% CAS No. 1261952-54-8

2-Cyano-4-(2,3-difluorophenyl)phenol, 95%

Cat. No. B6321277
CAS RN: 1261952-54-8
M. Wt: 231.20 g/mol
InChI Key: QORPANKWXGKDGP-UHFFFAOYSA-N
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Description

2-Cyano-4-(2,3-difluorophenyl)phenol, 95% (2C4DFPP) is a chemical compound that has been studied for its potential applications in scientific research. It is a highly reactive and versatile compound, which has been used in various fields such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

2-Cyano-4-(2,3-difluorophenyl)phenol, 95% has a wide range of scientific research applications. It has been used in the synthesis of various bioactive compounds, such as antibiotics and anti-cancer agents. It has also been used in the synthesis of fluorescent probes for imaging and sensing applications, as well as in the synthesis of organic semiconductors. Additionally, 2-Cyano-4-(2,3-difluorophenyl)phenol, 95% has been used in the synthesis of polymeric materials for electrochemical applications, such as fuel cells and batteries.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2,3-difluorophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an electron acceptor, allowing for the transfer of electrons in the synthesis of various compounds. Additionally, 2-Cyano-4-(2,3-difluorophenyl)phenol, 95% has been shown to act as a catalyst in some reactions.
Biochemical and Physiological Effects
2-Cyano-4-(2,3-difluorophenyl)phenol, 95% has not been studied extensively for its biochemical and physiological effects in humans. However, it has been shown to be non-toxic in animal studies. Additionally, 2-Cyano-4-(2,3-difluorophenyl)phenol, 95% has been shown to inhibit the growth of certain bacteria and fungi, suggesting a potential antimicrobial effect.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(2,3-difluorophenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a highly reactive and versatile compound, which allows for the synthesis of a wide range of compounds. Additionally, it is relatively inexpensive and widely available, making it a cost-effective option for laboratory experiments. However, 2-Cyano-4-(2,3-difluorophenyl)phenol, 95% is sensitive to light and air, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of 2-Cyano-4-(2,3-difluorophenyl)phenol, 95%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and organic synthesis. Additionally, further research into its mechanism of action could lead to the development of more efficient and cost-effective synthetic methods. Finally, 2-Cyano-4-(2,3-difluorophenyl)phenol, 95% could be used in the synthesis of new materials for use in various applications, such as fuel cells and batteries.

Synthesis Methods

2-Cyano-4-(2,3-difluorophenyl)phenol, 95% can be synthesized by a number of different methods. One of the most common methods is the reaction of 2-cyano-4-chlorophenol with 2,3-difluorobenzaldehyde in the presence of a base, such as potassium carbonate. This reaction produces 2-Cyano-4-(2,3-difluorophenyl)phenol, 95% in yields of up to 95%. Other methods of synthesis include the reaction of 2-cyano-4-chlorophenol with 2,3-difluorophenylmagnesium bromide or the reaction of 2-cyano-4-chlorophenol with 2,3-difluoro-4-chlorobenzaldehyde.

properties

IUPAC Name

5-(2,3-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORPANKWXGKDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596424
Record name 2',3'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-54-8
Record name [1,1′-Biphenyl]-3-carbonitrile, 2′,3′-difluoro-4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261952-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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